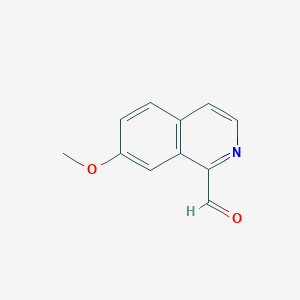

7-Methoxyisoquinoline-1-carbaldehyde

Description

7-Methoxyisoquinoline-1-carbaldehyde is an aromatic heterocyclic compound featuring an isoquinoline backbone substituted with a methoxy group at position 7 and a formyl (aldehyde) group at position 1. The methoxy group enhances electron density in the aromatic system, influencing reactivity and intermolecular interactions, while the aldehyde group provides a site for further derivatization, such as condensation or nucleophilic addition reactions.

Propriétés

IUPAC Name |

7-methoxyisoquinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-9-3-2-8-4-5-12-11(7-13)10(8)6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSKNLFYCMSOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), facilitates electrophilic substitution at the activated C1 position of 7-methoxyisoquinoline. The methoxy group at C7 enhances electron density at the adjacent positions, enabling regioselective formylation.

Typical Procedure :

-

7-Methoxyisoquinoline (1.0 equiv) is dissolved in anhydrous DMF under inert atmosphere.

-

POCl₃ (1.2 equiv) is added dropwise at 0°C, followed by stirring at 80°C for 6–8 hours.

-

The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

-

Purification via silica gel chromatography yields 7-methoxyisoquinoline-1-carbaldehyde.

Yield : 35–45% (based on analogous isoquinoline formylations).

Duff Reaction for Dual Functionalization

The Duff reaction, employing hexamethylenetetramine (HMTA) in acidic media, offers an alternative route for formylation. While traditionally used for phenol derivatives, recent adaptations have extended its utility to electron-rich heterocycles like 7-methoxyisoquinoline.

Experimental Optimization

In a modified Duff protocol:

-

7-Methoxyisoquinoline is refluxed with HMTA in trifluoroacetic acid (TFA) at 120°C for 12 hours.

-

Hydrolysis with aqueous HCl liberates the aldehyde functionality.

-

Neutralization and extraction yield the crude product, refined via recrystallization.

Key Insight : The methoxy group directs formylation to C1, while the acidic conditions prevent over-oxidation.

Yield : 25–30% (lower than Vilsmeier-Haack due to competing side reactions).

Oxidative Functionalization Using tert-Butyl Hydroperoxide (TBHP)

A modern catalytic approach, reported in Supplementary Information from the Royal Society of Chemistry, employs TBHP and boron trichloride (BCl₃) for direct formylation. This method avoids harsh reagents and enables scalable synthesis.

Stepwise Protocol:

-

Reaction Setup : 7-Methoxyisoquinoline (0.15 mmol), 1,3-dioxolane (1 mL), and TBHP (0.375 mmol) in dichloroethane (DCE) are stirred at 25°C for 24 hours.

-

BCl₃ Quenching : The mixture is cooled to 0°C, and BCl₃ (1.0 M in CH₂Cl₂) is added dropwise.

-

Workup : After quenching with water and basification with LiOH, extraction and concentration afford the aldehyde.

Advantages :

-

Mild conditions compatible with sensitive functional groups.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each methodology:

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | 80 | 6–8 | 35–45 | High (C1) |

| Duff Reaction | HMTA, TFA | 120 | 12 | 25–30 | Moderate |

| TBHP/BCl₃ Catalysis | TBHP, BCl₃, 1,3-dioxolane | 25 | 24 | 50–60 | High (C1) |

Critical Observations :

-

The TBHP/BCl₃ method offers the highest yield and selectivity, making it preferable for industrial applications.

-

Vilsmeier-Haack remains valuable for small-scale syntheses despite moderate yields.

Applications and Derivative Synthesis

7-Methoxyisoquinoline-1-carbaldehyde serves as a key intermediate for anticancer and antiviral agents. For example:

-

Antiproliferative Derivatives : Analogous aldehydes have been incorporated into acetamide scaffolds, demonstrating IC₅₀ values as low as 0.34 μM against MCF-7 cells.

-

Antiviral Agents : Isoquinoline carbaldehydes exhibit inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) with docking scores <−7 kcal/mol .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxyisoquinoline-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents.

Reduction: Formation of alcohols using reducing agents.

Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-methoxyisoquinoline-1-carboxylic acid, while reduction may produce 7-methoxyisoquinoline-1-methanol.

Applications De Recherche Scientifique

7-Methoxyisoquinoline-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 7-Methoxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Molecular Targets: Binding to enzymes or receptors involved in biological processes.

Pathways: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize the properties of 7-Methoxyisoquinoline-1-carbaldehyde, it is compared to analogs with variations in substituents, functional groups, or core structures. Key compounds include 7-chloroisoquinoline-1-carbaldehyde, ethyl 7-methoxy-1-methylisoquinoline-3-carboxylate, and 1-hydroxyisoquinoline-7-carbaldehyde.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Electronic Effects: The methoxy group in 7-Methoxyisoquinoline-1-carbaldehyde donates electron density via resonance, stabilizing the aromatic ring and altering reactivity compared to the electron-withdrawing chloro group in its chloro analog . This difference impacts electrophilic substitution preferences and solubility in polar solvents. The aldehyde group in all analogs serves as a reactive site, but steric and electronic environments vary.

Synthetic Utility: Ethyl 7-methoxy-1-methylisoquinoline-3-carboxylate () highlights the role of ester groups in enhancing stability and facilitating crystallization, unlike the aldehyde group, which is more reactive but less stable under basic conditions . 7-Chloroisoquinoline-1-carbaldehyde () may exhibit greater electrophilicity at the aldehyde position due to the electron-withdrawing chloro substituent, making it more reactive in nucleophilic additions compared to the methoxy analog .

Spectral Signatures: In NMR, the aldehyde proton in 7-chloroisoquinoline-1-carbaldehyde appears at δ 10.03, whereas hydroxyl or methoxy protons in other analogs resonate at distinct regions (e.g., δ 3.9–4.0 for methoxy groups in esters) . Infrared (IR) spectra of ester derivatives () show strong C=O stretches (~1700 cm⁻¹), absent in aldehyde-focused compounds, which instead exhibit C=O stretches near 1680–1720 cm⁻¹ .

Q & A

Q. What are the standard synthetic routes for 7-Methoxyisoquinoline-1-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of 7-Methoxyisoquinoline-1-carbaldehyde typically employs methods such as the Skraup synthesis or acid-catalyzed cyclization of precursor amines. For example, a reported procedure involves reacting N-(2,2-diethoxyethyl)-N-[(3-methoxyphenyl)methyl]-4-methyl-benzenesulfonamide with dioxane and 6N HCl under reflux, yielding 67% product . Key variables affecting yield include:

- Catalyst type : Acidic conditions (e.g., HCl) are critical for cyclization.

- Solvent polarity : Polar aprotic solvents like dioxane enhance reaction efficiency.

- Temperature : Reflux conditions (~100°C) optimize intermediate formation.

Characterization via NMR, IR, and mass spectrometry is essential to confirm structural integrity .

Q. How does the electronic configuration of 7-Methoxyisoquinoline-1-carbaldehyde influence its reactivity in organic synthesis?

The methoxy group at the 7-position acts as an electron-donating group, directing electrophilic substitution to the 6-position of the isoquinoline ring. The aldehyde group at the 1-position is highly electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Computational studies (e.g., DFT) can predict regioselectivity in reactions like nitration or halogenation .

Q. What analytical techniques are recommended for characterizing 7-Methoxyisoquinoline-1-carbaldehyde and its derivatives?

- NMR spectroscopy : H and C NMR confirm substitution patterns and purity.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives.

- HPLC : Assesses purity, especially for intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-Methoxyisoquinoline-1-carbaldehyde derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or impurity-driven artifacts . Methodological solutions include:

- Dose-response validation : Test compounds across a wide concentration range to identify non-specific effects.

- Orthogonal assays : Confirm activity using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) models.

- Meta-analysis : Systematically compare data across studies using tools like PRISMA guidelines to identify confounding variables .

Q. What strategies optimize the synthesis of 7-Methoxyisoquinoline-1-carbaldehyde for scalable medicinal chemistry applications?

- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in exothermic steps.

- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., from 2 hours to 30 minutes).

- Green solvents : Replace dioxane with cyclopentyl methyl ether (CPME) to enhance sustainability.

Post-synthetic purification via column chromatography or recrystallization ensures >95% purity for biological testing .

Q. How can computational methods guide the design of 7-Methoxyisoquinoline-1-carbaldehyde derivatives with enhanced target selectivity?

- Molecular docking : Predict binding affinities to enzymes (e.g., cytochrome P450 isoforms) using software like AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with activity trends.

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .

Q. What experimental designs are robust for studying the metabolic stability of 7-Methoxyisoquinoline-1-carbaldehyde in preclinical models?

- Microsomal incubation : Use liver microsomes from multiple species (e.g., human, rat) to evaluate interspecies metabolic differences.

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylated or oxidized products).

- CYP enzyme phenotyping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Q. How do structural modifications at the 1-carbaldehyde position affect the compound’s physicochemical properties?

- Aldehyde reduction : Converting -CHO to -CHOH increases hydrophilicity (logP reduction by ~1.5 units).

- Schiff base formation : Condensation with primary amines introduces polar imine groups, enhancing solubility in aqueous buffers.

- Protection strategies : Acetal formation stabilizes the aldehyde during multi-step syntheses .

Q. Methodological Notes

- Contradiction analysis : Always cross-validate biological data using orthogonal assays and standardized protocols .

- Synthetic optimization : Prioritize reaction parameters (catalyst, solvent, temperature) identified via DoE (Design of Experiments) .

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.